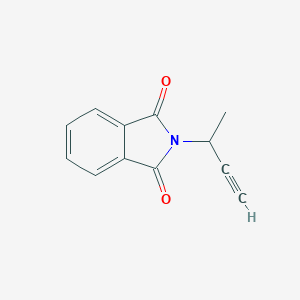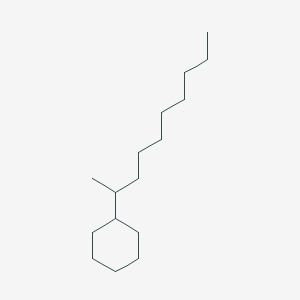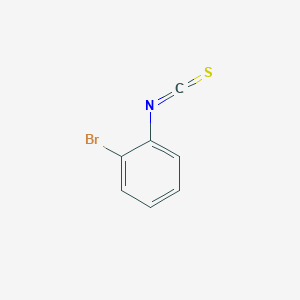
Z-PRO-ALA-OH
Übersicht
Beschreibung
Z-PRO-ALA-OH is a synthetic compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline residue, which is linked to an alanine residue.
Wissenschaftliche Forschungsanwendungen
Z-PRO-ALA-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes such as prolidase, which cleaves dipeptides with a C-terminal prolyl residue.
Drug Development: It serves as a precursor in the development of peptide-based drugs and therapeutic agents.
Biological Research: The compound is used in various biological assays to study protein-protein interactions and cellular processes.
Wirkmechanismus
Target of Action
Z-PRO-ALA-OH, also known as L-Alanine, 1-[(phenylmethoxy)carbonyl]-L-prolyl- or N-Benzyloxycarbonyl-L-prolyl-L-alanine, primarily targets the Prolyl endopeptidase (Pep) . Pep is an enzyme that cleaves peptide bonds on the C-terminal side of proline residues .
Mode of Action
The compound interacts with its target, the Prolyl endopeptidase, by acting as a substrate . .
Pharmacokinetics
It is known that the compound is synthetic and should be stored at temperatures below -15°C .
Action Environment
It is known that the compound should be stored at temperatures below -15°c for optimal stability .
Biochemische Analyse
Biochemical Properties
Z-PRO-ALA-OH plays a significant role in biochemical reactions, particularly as a substrate for serine proteases. These enzymes catalyze the hydrolysis of peptide bonds, and this compound is often used to study their activity. The compound interacts with serine proteases by binding to the active site, where it undergoes cleavage . This interaction is crucial for understanding the enzyme’s specificity and mechanism of action. Additionally, this compound can be used to inhibit the growth of parasitic worms, such as Schistosoma mansoni, by interfering with their digestive enzymes .
Cellular Effects
In cellular contexts, this compound influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of serine proteases, which are involved in numerous signaling cascades. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can stimulate antibody production by B cells when combined with an antigen, highlighting its immunoregulatory properties . These effects are essential for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with serine proteases. The compound binds to the enzyme’s active site, where it is cleaved, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed, releasing the product and regenerating the free enzyme . This mechanism is typical of serine protease substrates and is crucial for studying enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. The compound is relatively stable when stored under appropriate conditions, such as in a sealed, dry place at temperatures below -20°C . Its stability can be affected by factors such as pH and temperature. Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound can effectively inhibit the activity of target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as disrupting normal cellular functions and causing adverse reactions . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and degradation. It interacts with enzymes such as serine proteases, which catalyze its hydrolysis into smaller peptides or amino acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake and localization within target cells, where it can exert its biochemical effects . The compound’s distribution can also be influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to lysosomes or other organelles involved in protein degradation . This localization is crucial for its activity and function, as it ensures that this compound interacts with its target enzymes in the appropriate cellular context.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-PRO-ALA-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling with L-Alanine: The protected L-proline is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-proline are protected using benzyloxycarbonyl chloride in a controlled environment.
Automated Coupling: Automated peptide synthesizers are used to couple the protected L-proline with L-alanine efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Z-PRO-ALA-OH undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Acid Treatment: Trifluoroacetic acid (TFA), dichloromethane.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Major Products
Deprotected Amino Acids: Removal of the benzyloxycarbonyl group yields free amino acids.
Peptides: Coupling reactions result in the formation of longer peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the alanine residue.
N-Benzyloxycarbonyl-L-alanine: Similar in structure but lacks the proline residue.
N-Benzyloxycarbonyl-L-prolyl-glycine: Contains glycine instead of alanine.
Uniqueness
Z-PRO-ALA-OH is unique due to the presence of both proline and alanine residues, making it a versatile building block for synthesizing peptides with specific structural and functional properties .
Eigenschaften
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVYSQUPGXSTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14030-00-3 | |
| Record name | NSC334027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)








